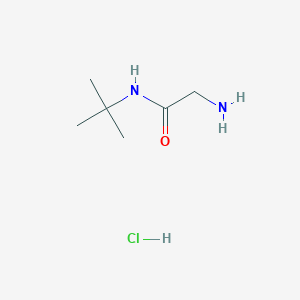
8-Metoxi-1,2-dihidronaftaleno
Descripción general
Descripción
8-Methoxy-1,2-dihydronaphthalene is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is also known as Rotigotine Impurity 25 and Rotigotine Impurity 12 .
Synthesis Analysis
The synthesis of dihydronaphthalenes, including 8-Methoxy-1,2-dihydronaphthalene, has been discussed in various literature. One method involves the dearomatization of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . Another method involves the reaction of 6-methoxy-1-tetralone with the corresponding hydrazine derivative .Molecular Structure Analysis
The molecular structure of 8-Methoxy-1,2-dihydronaphthalene is based on the 1,2-dihydronaphthalene ring system, which is present in various natural products of therapeutic importance .Chemical Reactions Analysis
Dihydronaphthalenes, including 8-Methoxy-1,2-dihydronaphthalene, are known as useful building blocks in organic synthesis . They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford useful products .Mecanismo De Acción
Target of Action
8-Methoxy-1,2-dihydronaphthalene, a derivative of dihydronaphthalene, has been found to have several biological targets. Dihydronaphthalene derivatives are known to be used as fluorescent ligands for the estrogen receptor . They also exhibit activity as Hepatitis C NS5B polymerase inhibitors . These targets play crucial roles in cellular signaling and viral replication, respectively.
Mode of Action
Based on its structural similarity to other dihydronaphthalene derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, potentially inhibiting their activity.
Biochemical Pathways
The biochemical pathways affected by 8-Methoxy-1,2-dihydronaphthalene are likely to be those associated with its targets. For instance, by acting as a fluorescent ligand for the estrogen receptor, it could influence the estrogen signaling pathway . Similarly, by inhibiting the Hepatitis C NS5B polymerase, it could affect the viral replication pathway .
Result of Action
The molecular and cellular effects of 8-Methoxy-1,2-dihydronaphthalene’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of the Hepatitis C NS5B polymerase, it could potentially reduce viral replication, leading to a decrease in viral load .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Methoxy-1,2-dihydronaphthalene in lab experiments is its high yield and purity. It can be easily synthesized and purified, making it a cost-effective starting material for various organic syntheses. However, its strong odor and potential toxicity can be a limitation in certain experiments. It is important to handle it with care and use appropriate safety measures.
Direcciones Futuras
There are several future directions for the use of 8-Methoxy-1,2-dihydronaphthalene in scientific research. One of the areas of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is also being investigated for its potential use in the treatment of cancer and inflammation. Its ability to scavenge free radicals and reduce oxidative stress makes it a promising candidate for further research in these areas.
Conclusion:
In conclusion, 8-Methoxy-1,2-dihydronaphthalene is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential use in the treatment of neurodegenerative diseases, cancer, and inflammation makes it a promising area of research for the future.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Novedosos
Los dihidronaftalenos, incluido el 8-Metoxi-1,2-dihidronaftaleno, son intermediarios clave en la síntesis de varios compuestos novedosos. Se utilizan en la preparación de moléculas biológicamente activas y en el desarrollo de nuevos métodos sintéticos para estructuras orgánicas complejas .
Inhibidores para Aplicaciones Médicas
Se ha encontrado que algunos derivados de dihidronaftaleno son inhibidores potentes y selectivos de la aldosterona sintasa (CYP11B2), lo cual es significativo para el tratamiento de afecciones como la insuficiencia cardíaca congestiva y la fibrosis miocárdica .
Ligandos Fluorescentes
Estos compuestos también se utilizan como ligandos fluorescentes para receptores como el receptor de estrógeno. Sus propiedades fluorescentes los hacen valiosos en ensayos biológicos y aplicaciones de imagen .
Actividad Antiviral
Los derivados de dihidronaftaleno exhiben actividad como inhibidores de la polimerasa NS5B de la hepatitis C, lo que indica su posible uso en terapias antivirales .
Aplicaciones Electroquímicas
La anulación oxidativa electroquímica de estirenos para construir 1,2-dihidronaftalenos polisustituidos muestra su aplicación en reacciones electroquímicas, que pueden ser libres de metales y respetuosas con el medio ambiente .
Propiedades
IUPAC Name |
8-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2,4-6,8H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYWMYUBBQDNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489101 | |
| Record name | 8-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60573-59-3 | |
| Record name | 1,2-Dihydro-8-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60573-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)





![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
